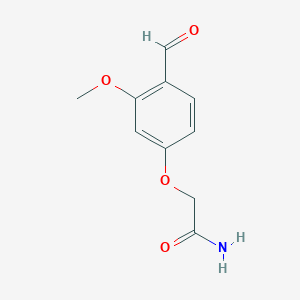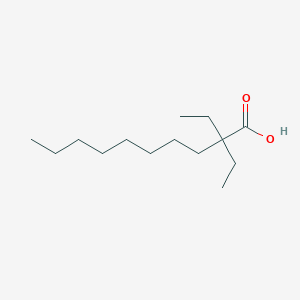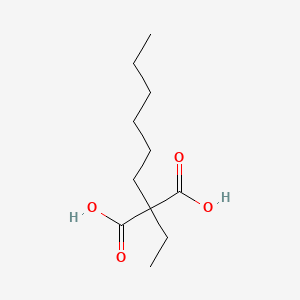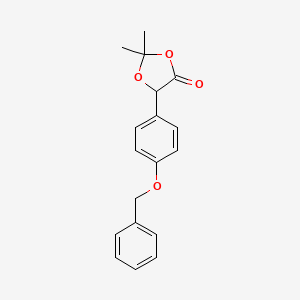![molecular formula C14H12N4O4 B12002215 2-(2-nitrophenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12002215.png)
2-(2-nitrophenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-nitrophenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a nitrophenoxy group and a pyridinylmethylidene moiety, which contribute to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide typically involves a multi-step process:
-
Formation of 2-(2-nitrophenoxy)acetohydrazide: : This initial step involves the reaction of 2-nitrophenol with chloroacetic acid to form 2-(2-nitrophenoxy)acetic acid. This intermediate is then converted to its hydrazide form by reacting with hydrazine hydrate under reflux conditions.
-
Condensation Reaction: : The hydrazide is then subjected to a condensation reaction with 4-pyridinecarboxaldehyde in the presence of an acid catalyst, such as acetic acid, to yield the final product, 2-(2-nitrophenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-nitrophenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
-
Oxidation: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
-
Reduction: : The compound can be oxidized to form corresponding oxides or other derivatives using oxidizing agents like potassium permanganate.
-
Substitution: : The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate, chromium trioxide
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxides.
Applications De Recherche Scientifique
2-(2-nitrophenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide has several applications in scientific research:
-
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
-
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
-
Medicine: : Explored as a potential drug candidate due to its unique structure and reactivity.
-
Industry: : Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(2-nitrophenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The nitrophenoxy group and pyridinylmethylidene moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-nitrophenoxy)acetohydrazide: Lacks the pyridinylmethylidene moiety, resulting in different reactivity and applications.
N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide:
Uniqueness
2-(2-nitrophenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide is unique due to the combination of the nitrophenoxy and pyridinylmethylidene groups, which confer distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C14H12N4O4 |
|---|---|
Poids moléculaire |
300.27 g/mol |
Nom IUPAC |
2-(2-nitrophenoxy)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C14H12N4O4/c19-14(17-16-9-11-5-7-15-8-6-11)10-22-13-4-2-1-3-12(13)18(20)21/h1-9H,10H2,(H,17,19)/b16-9+ |
Clé InChI |
XPVPRNSITMKBHS-CXUHLZMHSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC=NC=C2 |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12002137.png)
![({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylene)methane-1,1-dicarbonitrile](/img/structure/B12002140.png)


![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12002163.png)
![2-chloro-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B12002171.png)
![9-Chloro-2-(4-methylphenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002172.png)
![5-(4-methoxyphenyl)-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002180.png)





